REACTION_CXSMILES
|
[O:1]=[C:2]1[N:7]2[CH:8]=[C:9]([C:12]([OH:14])=[O:13])[CH:10]=[CH:11][C:6]2=[N:5][C:4]2[CH2:15][S:16][CH2:17][C:3]1=2.C(N1C=CN=C1)(N1[CH:24]=[CH:23]N=C1)=O.C(O)C.C(=O)(O)[O-].[Na+]>CN(C)C=O.O1CCCC1>[O:1]=[C:2]1[N:7]2[CH:8]=[C:9]([C:12]([O:14][CH2:23][CH3:24])=[O:13])[CH:10]=[CH:11][C:6]2=[N:5][C:4]2[CH2:15][S:16][CH2:17][C:3]1=2 |f:3.4|
|
Name
|
3,10-dihydro-10-oxo-1H-pyrido[1,2-a]thieno[3,4-d]pyrimidine-7-carboxylic Acid
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Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(N=C3N1C=C(C=C3)C(=O)O)CSC2
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Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is refluxed
|
Type
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TEMPERATURE
|
Details
|
refluxing
|
Type
|
WAIT
|
Details
|
is continued for a further 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvents are removed under reduced pressure
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The residue is washed several times with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Type
|
CUSTOM
|
Details
|
to give the product (8.9 g.) mp 183°-185° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
O=C1C2=C(N=C3N1C=C(C=C3)C(=O)OCC)CSC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |